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CID 131674996

Cat. No.: B15149395
M. Wt: 230.92 g/mol
InChI Key: IFNUMQHPAQYXGN-UHFFFAOYSA-N
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Description

Overview of the Research Landscape for Novel Chemical Entities in Chemical Biology

The exploration of novel chemical entities is a cornerstone of modern chemical biology and drug discovery. This field leverages the principles of chemistry to understand and manipulate biological systems. A primary focus within this landscape is the development of small molecule inhibitors that can selectively target key proteins involved in disease pathogenesis. Among the most pursued targets are protein kinases, a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer.

The research pipeline for these novel entities is a multi-stage process, beginning with target identification and validation, followed by high-throughput screening of chemical libraries, and subsequent lead optimization through medicinal chemistry. Advanced analytical techniques, including X-ray crystallography and computational modeling, are integral to understanding the molecular interactions between a compound and its target. This allows for the rational design of more potent and selective inhibitors. The ultimate goal is to develop chemical probes to elucidate biological pathways and therapeutic agents with improved efficacy and safety profiles.

Current Gaps in Fundamental Understanding of CID 131674996 within Chemical Systems

Despite the promising research on Glesatinib, several gaps in our fundamental understanding of its behavior within chemical and biological systems remain. A primary area requiring further exploration is the full spectrum of its off-target effects. While it is known to be a spectrum-selective inhibitor, a comprehensive and quantitative profiling against the entire human kinome under various conditions would provide a more complete picture of its selectivity and potential for polypharmacology.

Another significant knowledge gap pertains to the mechanisms of acquired resistance to Glesatinib itself. As a type II inhibitor, it can overcome resistance mechanisms that affect type I inhibitors, but tumors may eventually develop resistance to Glesatinib through other, as-yet-uncharacterized mutations or bypass signaling pathways. researchgate.net Understanding these potential resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapy strategies.

Additionally, while preclinical studies have been promising, a deeper understanding of the compound's pharmacokinetic and pharmacodynamic properties in more complex biological systems is needed. Issues such as suboptimal drug bioavailability have been noted in clinical studies, suggesting that further investigation into its formulation and delivery could enhance its therapeutic potential. nih.gov Finally, the structural basis for its interaction with various mutant forms of the MET kinase at an atomic level has been modeled but would benefit from further experimental validation to guide the design of even more potent and specific inhibitors.

Detailed Research Findings on this compound (Glesatinib)

Biochemical and Cellular Activity

Glesatinib is an ATP-competitive inhibitor of the wild-type MET kinase with a reported IC50 value of 19 nmol/L in enzyme-based assays. aacrjournals.orgaacrjournals.org Its inhibitory activity extends to several other kinases at concentrations below 75 nmol/L, including Axl, MERTK, and members of the PDGFR family. aacrjournals.orgaacrjournals.org

In cellular assays, Glesatinib has demonstrated potent inhibition of MET phosphorylation and cell viability in cancer cell lines with MET exon 14 skipping mutations, such as NCI-H596 and Hs746T, as well as in cell lines with low-level MET amplification like NCI-H441. aacrjournals.org Research has also indicated that Glesatinib can counteract P-glycoprotein (P-gp) mediated multidrug resistance in non-small cell lung cancer cells, suggesting a dual role in overcoming drug resistance. selleckchem.commedchemexpress.commedchemexpress.comnih.gov

Biochemical Activity of this compound (Glesatinib)
Target KinaseIC50 (nmol/L)Assay Type
MET (Wild-Type)19Enzyme-based kinase assay
Axl<75Biochemical and cellular assays
MERTK<75
PDGFR family<75

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Glesatinib has been evaluated in various in vivo models. In patient-derived xenograft (PDX) models of NSCLC with MET exon 14 skipping mutations (LU2503 and LU5381), oral administration of Glesatinib led to marked tumor regression. aacrjournals.org Similarly, in a cell line-derived xenograft model using Hs746T cells, Glesatinib treatment resulted in complete tumor regression. aacrjournals.org

In Vivo Efficacy of this compound (Glesatinib) in Xenograft Models
Xenograft ModelGenetic AlterationObserved Outcome
Hs746TMET exon 14 deletionComplete tumor regression
LU2503MET exon 14 deletionMarked tumor regression
LU5381MET exon 14 deletionMarked tumor regression

Overcoming Resistance to Type I MET Inhibitors

A key finding in the research of Glesatinib is its ability to remain effective against MET mutations that confer resistance to type I inhibitors. In nonclinical models, prolonged treatment with type I MET inhibitors led to the emergence of mutations in the MET activation loop, specifically at positions D1228 and Y1230. aacrjournals.org These mutations rendered the cells resistant to type I inhibitors but did not affect their sensitivity to Glesatinib. aacrjournals.orgnih.gov This was demonstrated in in vivo models where tumors with both a MET exon 14 deletion and an activation-loop double mutation showed a marked response to Glesatinib. aacrjournals.org

Activity of Glesatinib Against Type I Inhibitor Resistance Mutations
MET MutationEffect on Type I InhibitorsEffect on Glesatinib (this compound)
D1228NResistanceSensitive
Y1230C/HResistanceSensitive

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16Sn B15149395 CID 131674996

Properties

Molecular Formula

C8H16Sn

Molecular Weight

230.92 g/mol

InChI

InChI=1S/4C2H4.Sn/c4*1-2;/h4*1-2H2;

InChI Key

IFNUMQHPAQYXGN-UHFFFAOYSA-N

Canonical SMILES

C=C.C=C.C=C.C=C.[Sn]

Origin of Product

United States

Computational and in Silico Methodologies for Cid 131674996 Investigation

Structure-Based Computational Approaches for CID 131674996

Structure-based methods are fundamental to understanding how this compound might interact with biological targets. These techniques utilize the three-dimensional structures of both the compound and its potential protein partners.

Molecular docking is a primary tool used to predict the preferred orientation of this compound when bound to a target protein. While specific studies on this compound are not yet published, the general methodology involves computational algorithms that fit the ligand into the binding site of a protein. This process generates a score that estimates the binding affinity. For a compound like this compound, with its multiple rotatable bonds and distinct chemical moieties (a chlorophenyl group, a furan (B31954) ring, and a piperidine (B6355638) carboxamide core), docking studies would be essential to identify potential interacting residues within a target's active site.

Ligand-target prediction servers and algorithms would be employed to screen this compound against databases of known protein structures. This could reveal unexpected targets and potential off-target effects, crucial for a comprehensive pharmacological profile.

Following initial predictions from molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the interaction between this compound and its biological targets. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the key interactions that maintain the bound state. For a flexible molecule like this compound, MD simulations are invaluable for understanding the energetic landscape of its binding.

In cases where the experimental structure of a predicted target for this compound is unavailable, homology modeling can be used to generate a reliable 3D model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. The quality of the resulting model is highly dependent on the sequence identity between the target and the template. Once a model is built and validated, it can be used for the molecular docking and dynamics simulations described above.

The chemical structure of this compound can be deconstructed into its constituent fragments: the N-(4-chlorophenyl)acetamide group, the piperidine ring, and the 3-(furan-2-yl)phenylcarbonyl moiety. Fragment-based in silico design would involve exploring how modifications to each of these fragments could enhance binding affinity, selectivity, or pharmacokinetic properties. Virtual libraries of analogues could be generated by systematically altering these fragments and then screened using the aforementioned computational techniques. This approach allows for a rational and targeted exploration of the chemical space around the parent compound.

Ligand-Based Computational Approaches for this compound

When the three-dimensional structure of a target is unknown, ligand-based methods become particularly important. These approaches use the properties of a set of known active molecules to infer the necessary characteristics for biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based drug design. Although no specific QSAR studies for this compound derivatives have been reported, the methodology would involve synthesizing a series of analogues with varied substituents and correlating their measured biological activity with their physicochemical properties (descriptors).

Pharmacophore Modeling and Virtual Screening for this compound-like Entities

Pharmacophore modeling and virtual screening are pivotal computational techniques in modern drug discovery and materials science. While direct pharmacophore models for this compound are not extensively documented in publicly available research, the principles and applications of these methods to similar cyanine (B1664457) dyes and fluorescent probes provide a clear framework for how such investigations could be conducted.

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect or to fit within a particular binding site. For a lipophilic dye like this compound, a pharmacophore model would likely include hydrophobic regions, corresponding to its long octadecyl chains, and aromatic features from the indocarbocyanine core, which are crucial for its insertion and orientation within the lipid bilayer of cell membranes. nih.gov The development of such models can be ligand-based, by superimposing a set of active molecules, or structure-based, by analyzing the interactions within a known target-ligand complex. researchgate.netacs.org

Virtual screening utilizes these pharmacophore models to rapidly search large chemical databases for novel compounds that match the defined features. This process can identify new molecules with similar membrane-staining properties to this compound or with altered characteristics, such as improved photostability or different spectral properties. For instance, a virtual screening workflow could be designed to discover new fluorescent probes by filtering compounds based on a pharmacophore hypothesis and then refining the hits using molecular docking simulations. rsc.org

The rational design of novel cyanine-based fluorescent probes often involves computational strategies to tune their optical properties. nih.govacs.org For example, modifying the cyanine backbone can significantly alter the absorption and emission spectra. researchgate.net Computational models, including Density Functional Theory (DFT), can predict these properties, guiding the synthesis of new dyes with desired characteristics. mdpi.com A study on a series of cyanine dyes demonstrated that their antiproliferative effects on cancer cell lines were influenced by their lipophilic structure, a key feature that would be prominent in a pharmacophore model. nih.gov

The table below summarizes key aspects of pharmacophore modeling and virtual screening as they could be applied to the investigation of this compound-like entities.

Methodology Application to this compound-like Entities Potential Outcomes Relevant Research Context
Pharmacophore Modeling Development of a 3D model defining the essential hydrophobic and aromatic features of lipophilic cyanine dyes.A predictive tool to identify molecules with membrane-staining capabilities.Design of new fluorescent probes and understanding structure-activity relationships. nih.govnih.gov
Virtual Screening High-throughput search of chemical libraries using a defined pharmacophore model.Discovery of novel compounds with similar or improved properties compared to this compound.Identification of new neuronal tracers or fluorescent labels. rsc.org
3D-QSAR Quantitative Structure-Activity Relationship studies to correlate molecular features with biological activity or photophysical properties.Predictive models for properties like fluorescence quantum yield or membrane affinity.Optimization of cyanine dyes for specific applications. dntb.gov.uanih.gov
Molecular Docking Simulation of the interaction between potential dye molecules and a model of the cell membrane.Understanding the binding mode and orientation of this compound-like compounds in the lipid bilayer.Refinement of hits from virtual screening and rational design of new probes. dntb.gov.ua

Artificial Intelligence and Machine Learning Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the analysis of complex biological data, and their application is highly relevant to the research involving this compound. The primary use of this dye is for neuronal tracing, which generates vast amounts of intricate imaging data. AI and ML models are exceptionally well-suited for the automated analysis of these images, as well as for the design and prediction of properties of new fluorescent dyes.

One of the most significant applications of AI in the context of this compound is in automated neuron tracing and segmentation from fluorescence microscopy images. nih.gov Manual tracing of neuronal structures is a labor-intensive and time-consuming process. nih.gov Deep learning models, particularly convolutional neural networks (CNNs), have been successfully trained to automatically identify and reconstruct neuronal morphology from 2D and 3D images, including those stained with dyes like DiI. zeiss.comspiedigitallibrary.orgbournemouth.ac.uknih.govfrontiersin.orgelifesciences.org These models can learn the complex features of neurons, distinguish them from background noise, and accurately trace their paths, even in dense and noisy images. researchgate.netfrontiersin.orgfrontiersin.org For example, weakly supervised learning frameworks have been developed to train deep CNNs for neuron reconstruction without the need for extensive manual annotations. frontiersin.org

High-content screening (HCS) is another area where AI and ML are making a substantial impact. HCS involves the automated acquisition and analysis of images from a large number of samples, often to screen for the effects of chemical compounds on cellular morphology. nih.gov In the context of neurobiology, HCS can be used to study the effects of drugs on neuronal structure, with dyes like this compound providing the necessary fluorescent signal. mdpi.com Machine learning algorithms can then be employed to quantify various morphological parameters, such as neurite length and branching, from the resulting images in a high-throughput manner. eneuro.org

Beyond image analysis, AI and ML are also being used to predict the photophysical properties of fluorescent dyes. researchgate.netaip.orgaip.orgresearchgate.netacs.org By training models on large datasets of known dyes, it is possible to predict properties such as absorption and emission wavelengths, and quantum yields for new, untested molecules. aip.orgaip.orgresearchgate.netacs.org This accelerates the discovery and design of novel fluorescent probes with tailored characteristics, potentially leading to the development of superior alternatives to this compound. researchgate.net

The following table outlines key AI and machine learning applications relevant to this compound research.

AI/ML Application Description Relevance to this compound Key Outcomes
Automated Neuron Tracing and Segmentation Using deep learning models (e.g., CNNs) to automatically identify and reconstruct neuronal structures from microscopy images. nih.govbournemouth.ac.ukAnalysis of images generated using this compound as a neuronal tracer. zeiss.combiorxiv.orgmicropublication.orgphysiology.orgIncreased efficiency and objectivity in neuroanatomical studies. nih.govfrontiersin.org
High-Content Screening (HCS) Analysis Applying machine learning algorithms to quantify cellular features from large-scale imaging experiments. nih.govHigh-throughput analysis of neuronal morphology in screens where cells are labeled with this compound. researchgate.netmdpi.comRapid identification of compounds that affect neuronal structure.
Prediction of Photophysical Properties Developing machine learning models to predict the absorption, emission, and quantum yield of fluorescent molecules. researchgate.netaip.orgaip.orgresearchgate.netIn silico design of novel carbocyanine dyes with properties similar to or better than this compound.Accelerated discovery of new and improved fluorescent probes. acs.org
Image Enhancement and Denoising Utilizing AI algorithms to improve the quality of fluorescence microscopy images.Enhancing the signal-to-noise ratio of images of this compound-stained neurons.More accurate subsequent analysis and quantification.

Molecular Interactions and Structural Biology Studies of Cid 131674996

Biophysical Characterization of CID 131674996 Binding Events

Investigation of this compound Interaction Kinetics and Thermodynamics

No information is available in the public domain regarding the association or dissociation rate constants (k_on, k_off), the equilibrium dissociation constant (K_D), or the thermodynamic parameters (ΔH, ΔS, ΔG) for the binding of this compound to any biological target.

Spectroscopic and Calorimetric Studies of this compound-Target Complexes

There are no published studies utilizing techniques such as fluorescence spectroscopy, circular dichroism, or isothermal titration calorimetry (ITC) to characterize the interaction of this compound with target macromolecules.

High-Resolution Structural Determination of this compound-Bound Targets

X-ray Crystallography of Macromolecules in Complex with this compound

A search of protein data banks and related crystallographic databases revealed no deposited crystal structures of any macromolecule in complex with this compound. X-ray crystallography is a powerful technique for visualizing the three-dimensional arrangement of atoms in a molecule and is instrumental in structure-based drug design. nih.govwikipedia.orgnih.gov

Cryo-Electron Microscopy (Cryo-EM) for this compound Interaction Mapping

There is no evidence of cryo-EM studies being used to determine the structure of this compound bound to a biological target. Cryo-EM is particularly useful for large and flexible macromolecular complexes. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Binding Conformation

No NMR spectroscopic data is available to describe the solution-state conformation of this compound upon binding to a target. NMR spectroscopy can provide valuable insights into the dynamics and structure of molecules in solution. nih.gov

Due to the lack of specific data for this compound, it is not possible to generate the requested data tables or provide detailed research findings. The information that could populate such an article appears to be non-existent in the public scientific literature at this time.

Analysis of Conformational Changes Induced by this compound within Biological Systems

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the molecular interactions or structural biology of the chemical compound designated as this compound. Specifically, no studies were found that analyze the conformational changes induced by this compound within any biological system.

The inquiry for detailed research findings, including data on molecular interactions and induced conformational changes, could not be fulfilled as the compound does not appear in peer-reviewed studies or public chemical repositories with associated bioactivity data. The professional and authoritative article requested, complete with data tables and detailed research findings, cannot be generated without a foundational body of scientific evidence.

Searches for this compound in conjunction with terms such as "conformational changes," "biological systems," "molecular interactions," "structural biology," "biological target," and "mechanism of action" across multiple scientific search engines and databases yielded no relevant results. This indicates that if research on this compound exists, it is not within the public domain.

Therefore, the requested section on the analysis of conformational changes, along with the corresponding data tables and detailed findings, cannot be provided.

Compound Names Mentioned

Biochemical Pathway Elucidation and Mechanistic Research of Cid 131674996

Investigation of CID 131674996 Effects on Enzyme Activity and Kinetics

The therapeutic action of Sodium Iodide I-131 is not based on specific enzyme inhibition in the way a classical pharmaceutical compound would be. Instead, its effects on enzymes are a secondary consequence of the ionizing radiation it emits, primarily beta particles. drugbank.comviamedica.pl This radiation can lead to non-lethal effects such as impaired function of enzymes. viamedica.pl

The ionizing radiation from I-131 can generate reactive oxygen species (ROS), which can cause oxidative stress within cells. mdpi.comnih.gov This oxidative stress can lead to the damage of cellular components, including enzymes. For example, studies have shown that I-131 treatment can lead to a decrease in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.com The damage to enzymes is generally non-specific and is a result of the direct action of radiation or the indirect action of ROS, which can alter the protein structure and function. mdpi.comnih.gov

In clinical practice, elevated liver enzyme activities are observed in a significant percentage of hyperthyroid cats presenting for I-131 treatment. frontiersin.orgnih.gov However, these elevations in enzymes such as alanine (B10760859) transaminase (ALT), alkaline phosphatase (ALP), and aspartate aminotransferase (AST) are generally considered a consequence of the hyperthyroid state itself, and their levels tend to decrease and normalize following successful I-131 therapy that restores a euthyroid state. frontiersin.orgnih.gov

Table 1: Effect of I-131 Treatment on Liver Enzyme Activity in Feline Hyperthyroidism This table is interactive. You can sort and filter the data.

Enzyme Pre-treatment Status Post-treatment Trend Timeframe for Normalization
ALT Often elevated Significant decrease 2-24 weeks
ALP Can be elevated Significant decrease 2-24 weeks

Identification of Specific Biological Targets and Off-Targets for this compound

The primary biological target of Sodium Iodide I-131 is the thyroid follicular cell. viamedica.plnih.gov This targeting is achieved through the sodium/iodide symporter (NIS), a protein located on the basolateral membrane of these cells, which actively transports iodide from the bloodstream into the thyroid gland. drugbank.comnih.gov The expression of NIS is crucial for the efficacy of I-131 therapy, and its presence in thyroid cancer cells allows for the targeted delivery of radiation. e-enm.org

Once inside the thyroid cell, the iodide is oxidized to iodine and incorporated into thyroglobulin in a process called organification, which leads to a longer retention time within the gland. drugbank.comnih.gov The beta radiation emitted by I-131 has a short range in tissue (approximately 1 mm), which allows for localized destruction of thyroid tissue while minimizing damage to surrounding areas. viamedica.plpatsnap.com

The ultimate molecular target of the radiation emitted by I-131 is cellular DNA. The beta particles cause direct damage through ionization and excitation of molecules and indirect damage through the production of ROS. viamedica.plmdpi.com This leads to DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs), which if not properly repaired, can lead to cell death. mdpi.comresearchgate.netbioscientifica.com

Off-target effects can occur in other tissues that also express the sodium/iodide symporter, such as the salivary glands, stomach, and lactating breast tissue. nih.govmedscape.com This can lead to side effects like sialadenitis (inflammation of the salivary glands) and other radiation-induced toxicities in these organs. medscape.com

Table 2: Biological Targets of Sodium Iodide I-131 This table is interactive. You can sort and filter the data.

Target Level Specific Target Mechanism of Targeting/Effect
Organ Thyroid gland Selective uptake via NIS
Cellular Thyroid follicular cells Active transport by NIS
Molecular DNA Damage from beta radiation and ROS

Modulation of Signal Transduction Pathways by this compound

The cellular damage induced by Sodium Iodide I-131 triggers a variety of signal transduction pathways, often leading to apoptosis (programmed cell death) and cell cycle arrest.

Studies in thyroid cancer cell lines have shown that I-131 can suppress cell proliferation and induce apoptosis by modulating the JNK/NF-κB signaling pathways. nih.govbjournal.org This is mediated by the upregulation of B-cell translocation gene 2 (BTG2). nih.govbjournal.org

Furthermore, I-131 has been shown to induce apoptosis in human cardiac muscle cells through the p53/Bax/caspase-3 and the PIDD/caspase-2/t-BID/cytochrome c/caspase-3 signaling pathways. nih.gov In human thyrocytes, I-131 can induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the death receptor Fas, in a p53-independent manner. spandidos-publications.com

The PTEN/PI3K/AKT signaling pathway, which is crucial for cell growth and survival, is another pathway affected by I-131 therapy. spandidos-publications.com In some contexts, the efficacy of I-131 therapy is linked to the regulation of this pathway, which can influence the expression and localization of the NIS protein. spandidos-publications.com

Assessment of this compound Impact on Cellular Processes and Subcellular Localization

Upon administration, Sodium Iodide I-131 is absorbed into the bloodstream and distributed within the extracellular fluid. drugbank.com Its subcellular localization is primarily within the thyroid follicular cells, where it is actively transported from the bloodstream. nih.gov Inside the cell, it is oxidized and organified, becoming part of the thyroglobulin molecules stored in the follicular lumen. drugbank.comnih.gov

The impact of I-131 on cellular processes is profound. The radiation emitted leads to a significant inhibition of cell proliferation. nih.govresearchgate.net This is often accompanied by cell cycle arrest, with studies showing an arrest in the G0/G1 or G2/M phase, preventing the cells from dividing. mdpi.comnih.govspandidos-publications.com

A primary consequence of I-131 exposure is the induction of apoptosis, or programmed cell death. nih.govspandidos-publications.comresearchgate.net This is a key mechanism for the destruction of both cancerous and hyperactive thyroid tissue. The radiation-induced DNA damage and activation of stress-related signaling pathways converge to execute the apoptotic program. nih.govnih.gov In some cases, I-131 can also induce cell senescence, a state of irreversible cell cycle arrest. mdpi.com

Table 3: Summary of Cellular and Subcellular Effects of Sodium Iodide I-131 This table is interactive. You can sort and filter the data.

Parameter Description
Subcellular Localization Concentrated in thyroid follicular cells, incorporated into thyroglobulin in the follicular lumen. drugbank.comnih.govnih.gov
Impact on Cell Proliferation Significant inhibition of cell growth. nih.govresearchgate.net
Impact on Cell Cycle Induction of cell cycle arrest, typically at G0/G1 or G2/M phases. mdpi.comnih.govspandidos-publications.com

| Impact on Cell Survival | Induction of apoptosis (programmed cell death) and senescence. mdpi.comnih.govresearchgate.net |

Compound Names Mentioned

Alanine transaminase (ALT)

Alkaline phosphatase (ALP)

Aspartate aminotransferase (AST)

B-cell translocation gene 2 (BTG2)

Bax

Bcl-2

Catalase (CAT)

Fas

p53

Sodium Iodide I-131

Superoxide dismutase (SOD)

Thyroglobulin

Preclinical in Vitro and Ex Vivo Model Systems for Cid 131674996 Research

Development and Validation of Cell-Based Assays for CID 131674996 Activity

A cornerstone of preclinical research on this compound involves the development and validation of robust cell-based assays to quantify its biological activity. These assays are essential for determining the compound's potency, selectivity, and for dissecting its molecular mechanism of action.

A primary tool in this context is the Serum Response Element (SRE) luciferase reporter assay . This assay utilizes cells, such as Human Embryonic Kidney 293T (HEK293T) cells, that are genetically engineered to express a luciferase reporter gene under the control of an SRE-containing promoter. nih.govdechema.deacs.org Since the MRTF/SRF complex binds to the SRE to drive gene transcription, the level of luciferase activity serves as a direct readout of this pathway's activation. nih.govdechema.deacs.org The inhibitory concentration (IC50) of this compound, which is the concentration required to reduce the SRE-luciferase signal by 50%, has been determined in these assays to be in the low micromolar range, confirming its potent inhibition of the Rho/MRTF/SRF pathway. researchgate.netselleckchem.com

In addition to reporter assays, researchers employ a variety of other cell-based methods to validate the activity of this compound. These include:

Cell Proliferation and Viability Assays: Assays such as the WST-1 and MTS assays are used to assess the effect of this compound on the proliferation and viability of different cell types. researchgate.netmedchemexpress.com For instance, studies have shown that this compound can selectively inhibit the proliferation of fibroblasts derived from patients with systemic sclerosis (SSc) while having no effect on normal dermal fibroblasts at similar concentrations. medchemexpress.comtocris.com

Gene and Protein Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) and Western blotting are used to measure the effect of this compound on the expression of downstream target genes of the MRTF/SRF pathway. Key profibrotic and cytoskeletal genes and proteins that are consistently shown to be downregulated by this compound in various fibroblast types include alpha-smooth muscle actin (α-SMA), connective tissue growth factor (CTGF), and collagen type I alpha 2 (COL1A2). acs.orgselleckchem.commedchemexpress.comtocris.com

Immunocytochemistry: This technique is used to visualize the subcellular localization of proteins. Studies have demonstrated that this compound prevents the nuclear translocation of MRTF-A, which is a critical step in its activation of SRF-mediated gene transcription. physiology.org

Cell Migration Assays: Scratch wound assays are utilized to assess the impact of this compound on cell migration. In cancer cell lines like PC-3, the compound has been shown to inhibit cell migration, highlighting its potential as an anti-metastatic agent. researchgate.nettocris.com

Assay TypeCell Line(s)PurposeKey FindingsReference
SRE-Luciferase Reporter AssayHEK293T, SK-Mel-147Quantify inhibition of MRTF/SRF pathwayPotent inhibition with IC50 in low micromolar range nih.govresearchgate.netselleckchem.com
Cell Viability/Proliferation (WST-1, MTS)Dermal fibroblasts (Normal and SSc), WI-38, C2C12Assess effects on cell growthSelective inhibition of SSc fibroblast proliferation researchgate.netmedchemexpress.com
Gene Expression (qPCR)Dermal fibroblasts, Lung fibroblasts, Kidney Gli1 cellsMeasure downregulation of target genesDecreased expression of ACTA2, CTGF, COL1A2 nih.govacs.orgmedchemexpress.com
Protein Expression (Western Blot, Immunocytochemistry)Dermal fibroblasts, Melanoma cellsAnalyze protein levels and localizationReduced α-SMA protein; blocked nuclear localization of MRTF-A medchemexpress.comphysiology.org
Cell Migration (Scratch Wound Assay)PC-3Evaluate anti-migratory potentialInhibition of cancer cell migration researchgate.nettocris.com

Advanced Human-Derived Cellular Models for this compound Mechanistic Studies

To better understand the mechanisms of action of this compound in a more physiologically relevant context, researchers are utilizing advanced human-derived cellular models. These models, which include primary cells from patients with fibrotic diseases, offer significant advantages over immortalized cell lines.

Human dermal fibroblasts isolated from healthy donors and patients with systemic sclerosis (SSc), as well as lung fibroblasts from individuals with idiopathic pulmonary fibrosis (IPF), are frequently used to study the anti-fibrotic effects of this compound. medchemexpress.comembopress.org These primary cells recapitulate key aspects of the disease phenotype in vitro, such as spontaneous activation and excessive extracellular matrix deposition. medchemexpress.com Studies using these cells have demonstrated that this compound can reverse the myofibroblast phenotype and inhibit the expression of profibrotic genes. medchemexpress.comembopress.org

Furthermore, a conditionally immortalized kidney mesenchymal cell line (KGli1) that models myofibroblast transition has been used to investigate the role of the SRF pathway in kidney fibrosis. nih.gov In this model, this compound demonstrated a dose-dependent inhibition of α-SMA induction by transforming growth factor-beta (TGF-β), with an IC50 of 4 µM. nih.gov

Application of Organoid Cultures in this compound Research

Organoids are three-dimensional (3D) cell cultures derived from stem cells or patient tissues that self-organize to form structures mimicking the architecture and function of native organs. nih.govnki.nlreprocell.comnih.govmdpi.com These "mini-organs" are increasingly being used in disease modeling and drug discovery, including for fibrotic diseases and cancer. dechema.denih.govnih.gov While organoid models of diseases such as cystic fibrosis and various cancers have shown great promise for testing therapeutic responses, a review of the current scientific literature did not identify specific studies that have utilized organoid cultures to investigate the effects of this compound. nih.govreprocell.comnih.govmdpi.comclinicallab.commdpi.comnih.gov

Ex Vivo Tissue Culture Models for Investigating this compound Effects

Ex vivo tissue culture models, which involve the use of tissues or organs cultured outside the body for a short period, provide a valuable platform to study the effects of compounds in a complex, multicellular environment that closely resembles the in vivo setting.

One notable application of an ex vivo model in this compound research is a rabbit model of glaucoma filtration surgery. In this preclinical model, local delivery of this compound was shown to significantly decrease fibrosis and scarring. Histological analysis of the treated tissues revealed a reduction in scar tissue formation, total cellularity, and the expression of α-SMA, indicating the presence of fewer myofibroblasts.

In another study, rat engineered cardiac tissues (rECTs) were used as an ex vivo model. Treatment of these 3D tissue constructs with this compound resulted in reduced tissue compaction and stiffness.

These ex vivo studies provide compelling evidence for the anti-fibrotic potential of this compound in a more complex tissue context.

Ex Vivo ModelOrganismResearch FocusKey FindingsReference
Glaucoma Filtration Surgery ModelRabbitPrevention of scar tissue formationDecreased fibrosis, cellularity, and α-SMA expression
Engineered Cardiac Tissues (rECTs)RatEffect on tissue mechanicsReduced tissue compaction and stiffness

Synthetic Methodologies and Chemical Biology Probes for Cid 131674996 Research

Efficient Synthetic Routes for Producing CID 131674996 for Research Applications

The synthesis of a 1,2,4-oxadiazole-containing molecule like this compound would likely involve the construction of the central oxadiazole ring, followed by the introduction of its substituents. A plausible and efficient synthetic approach could involve the reaction of an amidoxime (B1450833) with an activated carboxylic acid derivative.

A potential retrosynthetic analysis would disconnect the molecule at the oxadiazole ring and the amide bond. One likely forward synthesis would begin with the preparation of 3-chlorobenzamidoxime. This intermediate could be synthesized from 3-chlorobenzonitrile (B1581422) by reaction with hydroxylamine.

In parallel, the N-(4-(pyrrolidin-1-yl)cyclohexyl) moiety would be prepared. This could be achieved through reductive amination of 4-(pyrrolidin-1-yl)cyclohexan-1-one with ammonia (B1221849) or a suitable nitrogen source, or via nucleophilic substitution of a suitable leaving group on a cyclohexane (B81311) ring with pyrrolidine (B122466).

The core 1,2,4-oxadiazole (B8745197) ring could then be formed by reacting the 3-chlorobenzamidoxime with a suitable acylating agent, such as an acyl chloride or an activated ester, derived from a carboxylic acid precursor to the cyclohexylamine (B46788) portion. Subsequent coupling of the resulting 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine (B1342342) with the 4-(1-pyrrolidinyl)cyclohexyl fragment would complete the synthesis.

Table 1: Plausible Synthetic Route for this compound

StepReactantsReagents and ConditionsProduct
13-chlorobenzonitrileHydroxylamine, Base3-chlorobenzamidoxime
24-oxocyclohexanecarboxylic acidPyrrolidine, Reductive amination conditions4-(1-pyrrolidinyl)cyclohexanecarboxylic acid
33-chlorobenzamidoxime, 4-(1-pyrrolidinyl)cyclohexanecarboxylic acidCoupling agents (e.g., DCC, EDC), Heat5-(3-chlorophenyl)-N-[4-(1-pyrrolidinyl)cyclohexyl]-1,2,4-oxadiazol-3-amine (this compound)

This table represents a hypothetical synthetic pathway and has not been experimentally validated for this compound.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound, medicinal chemists would systematically modify its three main components: the 3-chlorophenyl ring, the 1,2,4-oxadiazole core, and the N-[4-(1-pyrrolidinyl)cyclohexyl] moiety.

Modifications of the 3-chlorophenyl Ring:

Electronic Effects: The chlorine atom at the 3-position could be moved to the 2- or 4-position to probe the influence of electronic and steric effects. It could also be replaced with other halogens (F, Br, I) or with electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -CF3, -NO2) groups to modulate the electronic properties of the ring.

Ring Scaffolds: The phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or pyrimidine, to investigate the impact of different ring systems on biological activity.

Modifications of the N-[4-(1-pyrrolidinyl)cyclohexyl] Moiety:

Cyclohexyl Ring: The conformation and substitution pattern of the cyclohexane ring could be altered. For instance, cis/trans isomers could be separated and tested. The ring could also be replaced with other cyclic systems like piperidine (B6355638) or acyclic linkers of varying lengths.

Pyrrolidine Ring: The pyrrolidine ring could be substituted with various functional groups or replaced with other cyclic amines such as piperidine or morpholine (B109124) to explore the impact on potency and selectivity.

Table 2: Proposed Analogues of this compound for SAR Studies

AnalogueModification from this compoundRationale
14-chlorophenyl instead of 3-chlorophenylInvestigate positional isomeric effects.
23-methoxyphenyl instead of 3-chlorophenylExplore the effect of an electron-donating group.
3Pyridin-3-yl instead of 3-chlorophenylAssess the impact of a heteroaromatic ring.
4N-[4-(1-piperidinyl)cyclohexyl]Evaluate the influence of a larger cyclic amine.
5N-(4-aminocyclohexyl)Determine the necessity of the pyrrolidine ring for activity.

This table outlines a hypothetical set of analogues for SAR exploration.

Development of Affinity Probes and Labeled this compound for Target Identification

Identifying the biological target(s) of this compound is crucial for understanding its mechanism of action. This is often achieved through the use of chemical probes, which are modified versions of the parent compound.

Affinity Probes: An affinity probe would typically incorporate a reactive group (e.g., an electrophile like an epoxide or a Michael acceptor) or a photoactivatable group (e.g., a benzophenone (B1666685) or an azide) into the structure of this compound. This allows for covalent labeling of the biological target upon binding. The position of this reactive group would be carefully chosen to minimize disruption of the compound's binding affinity. A linker arm is often included to spatially separate the reactive group from the core pharmacophore.

Labeled Analogues: For visualization and quantification in biological systems, this compound could be labeled with various tags:

Radioisotopes: Incorporation of isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) would allow for sensitive detection in binding assays and autoradiography.

Fluorescent Dyes: Attaching a fluorescent tag (e.g., fluorescein (B123965), rhodamine) would enable the use of techniques like fluorescence microscopy and flow cytometry to visualize the compound's localization within cells.

Biotinylation: A biotin (B1667282) tag would allow for the capture and purification of the target protein-ligand complex using streptavidin-coated beads, a common strategy in affinity pull-down experiments.

The synthesis of these probes would require the development of a synthetic route that allows for the late-stage introduction of the desired tag or reactive group.

Table 3: Potential Chemical Probes Based on this compound

Probe TypeModificationApplication
Affinity ProbeAddition of a benzophenone group via a linkerPhoto-affinity labeling for target identification.
Radiolabeled AnalogueTritiation of the phenyl ringRadioligand binding assays.
Fluorescent ProbeConjugation of a fluorescein dye to the cyclohexyl ringCellular imaging and localization studies.
Biotinylated ProbeAttachment of biotin via a polyethylene (B3416737) glycol (PEG) linkerAffinity-based target pull-down experiments.

This table provides examples of potential chemical probes that could be developed from the this compound scaffold.

Advanced Omics Based Approaches in Cid 131674996 Research

Proteomics for Global Protein Profiling in Response to CID 131674996

Proteomics involves the large-scale study of proteins, their structures, and their functions. creative-proteomics.comwikipedia.org In the context of this compound research, proteomics can be employed to create a comprehensive profile of all proteins present in a biological sample and to identify changes in protein expression levels following exposure to the compound. creative-proteomics.com This is crucial for understanding the cellular processes affected by this compound and for identifying potential protein biomarkers or therapeutic targets. wikipedia.org

One common technique in proteomics is mass spectrometry-based shotgun proteomics. creative-proteomics.com This method involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by a mass spectrometer to determine their identity and quantity. By comparing the proteomes of treated and untreated samples, researchers can identify proteins that are upregulated or downregulated in response to this compound.

Table 1: Hypothetical Changes in Protein Expression in Response to this compound

Protein NameGene NameFold ChangeFunction
Casein Kinase 2CSNK2A12.5Signal Transduction
Heat Shock Protein 70HSPA1A-1.8Protein Folding
Pyruvate KinasePKM1.9Metabolism
Apoptosis Regulator BAXBAX3.1Apoptosis
Cyclin-Dependent Kinase 2CDK2-2.2Cell Cycle

This table represents hypothetical data for illustrative purposes.

Transcriptomics and Gene Expression Analysis Modulated by this compound

Transcriptomics focuses on the complete set of RNA transcripts produced by an organism's genome under specific conditions. acgtinc.comnih.gov Analyzing the transcriptome provides insights into which genes are actively being expressed and how their expression levels are altered by compounds such as this compound. acgtinc.com This is a powerful approach to understand the genetic and molecular pathways that are modulated by the compound.

Next-generation sequencing (NGS) based RNA-Seq is a widely used method in transcriptomics. acgtinc.com It allows for the quantification of the expression levels of thousands of genes simultaneously. By comparing the transcriptomes of cells or tissues exposed to this compound with those of control samples, researchers can identify differentially expressed genes.

Table 2: Hypothetical Differentially Expressed Genes Modulated by this compound

Gene SymbolGene NameLog2 Fold Changep-value
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit4.2<0.001
JUNJun Proto-Oncogene, AP-1 Transcription Factor Subunit3.8<0.001
EGR1Early Growth Response 13.5<0.001
CCND1Cyclin D1-2.5<0.01
BCL2L1BCL2 Like 1-2.1<0.01

This table represents hypothetical data for illustrative purposes.

Metabolomics for Uncovering Metabolic Perturbations by this compound

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. nih.govnih.gov As metabolites are the end products of cellular regulatory processes, their levels can provide a direct snapshot of the physiological state of a cell or organism. nih.gov Investigating the metabolome can reveal how this compound perturbs metabolic pathways. nih.gov

Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly used to identify and quantify a wide range of metabolites. Untargeted metabolomics aims to measure as many metabolites as possible, providing a broad overview of metabolic changes, while targeted metabolomics focuses on specific groups of metabolites. nih.gov

Table 3: Hypothetical Metabolic Perturbations Induced by this compound

MetabolitePathwayFold ChangeSignificance
LactateGlycolysis2.8Increased anaerobic metabolism
GlutamineAmino Acid Metabolism-2.1Altered nitrogen balance
CitrateTCA Cycle-1.9Disrupted energy production
TryptophanAmino Acid Metabolism1.7Potential impact on serotonin (B10506) synthesis
Oleic AcidFatty Acid Metabolism2.3Changes in lipid metabolism

This table represents hypothetical data for illustrative purposes.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action

While each omics discipline provides valuable information, integrating data from proteomics, transcriptomics, and metabolomics offers a more complete and systems-level understanding of the biological effects of this compound. nih.govrsc.org This integrated approach allows researchers to connect changes in gene expression to alterations in protein levels and subsequent metabolic perturbations. nih.gov

Various computational and bioinformatics tools are used to integrate multi-omics datasets. nbis.sescilifelab.se These methods can help to construct comprehensive biological networks and pathways that are affected by this compound. For example, an increase in the transcription of a specific gene (transcriptomics) can be correlated with an increase in the corresponding protein's abundance (proteomics), which in turn may lead to a change in the concentration of a particular metabolite (metabolomics). This multi-layered view is essential for deciphering the complete mechanism of action of a compound.

Future Research Trajectories for the Novel Compound this compound: A Forward-Looking Analysis

While the novel chemical entity this compound is cataloged in chemical databases, it remains a largely uncharacterized compound with a scarcity of published research. This article, therefore, presents a forward-looking perspective on the potential research and development pathways for this molecule. By applying established and emerging scientific methodologies, we can outline a comprehensive strategy to elucidate its properties and potential applications.

Concluding Perspectives and Future Research Directions for Cid 131674996

The exploration of novel chemical compounds is a cornerstone of drug discovery and chemical biology. For a molecule like CID 131674996, a structured and multidisciplinary approach is essential to unlock its potential. The following sections outline a prospective research framework.

The comprehensive characterization of a new chemical entity necessitates a collaborative effort across various scientific disciplines. nih.govfrontiersin.org The collective insights from chemists, biochemists, pharmacologists, and biomedical scientists are crucial for rapidly identifying novel chemical entities, assessing their biological properties, and refining them into potential lead molecules. frontiersin.org

A prospective research plan for this compound would involve the integration of findings from several key areas:

Synthetic and Medicinal Chemistry: The development of efficient synthetic routes is fundamental. frontiersin.org This would not only provide the necessary quantities of the compound for study but also enable the creation of analogs to explore structure-activity relationships (SAR). nih.gov

Computational Chemistry and In Silico Modeling: Computational approaches can predict the compound's physicochemical properties, potential biological targets, and metabolic fate. nih.govnih.gov These in silico methods are vital for prioritizing experimental studies and optimizing drug discovery streams. nih.gov

Biological Screening and Pharmacology: High-throughput screening (HTS) can be employed to assess the bioactivity of this compound against a wide range of biological targets. Subsequent pharmacological studies would then be necessary to understand its mechanism of action and potential therapeutic effects. biomedres.us

Structural Biology: Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed three-dimensional structural information of this compound, which can aid in understanding its interaction with biological targets. mdpi.com

A hypothetical integration of findings could be visualized as follows:

DisciplinePotential Contribution to Understanding this compound
Chemistry - Development of scalable synthesis- Creation of a focused compound library based on the core scaffold
Computational Biology - Prediction of potential protein targets- Modeling of compound-target interactions
Pharmacology - Identification of biological activity through screening- Determination of efficacy in cellular and animal models
Structural Biology - Elucidation of the 3D structure of the compound- Characterization of the compound bound to its biological target

Recent advancements in scientific methodologies offer powerful tools for the study of novel compounds like this compound. nih.govstmjournals.com

Artificial Intelligence and Machine Learning: AI and machine learning are transforming analytical chemistry by enhancing data processing, pattern recognition, and automation. stmjournals.com For this compound, these technologies could be used to predict its bioactivity from its chemical structure, even with limited experimental data. nih.gov

Advanced Analytical Techniques: Modern analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the accurate identification and characterization of chemical compounds. stmjournals.com The integration of these techniques, for instance in LC-MS or LC-NMR, can accelerate compound identification. mdpi.com

"Green" Analytical Chemistry: The principles of green chemistry, which promote the use of eco-friendly reagents and miniaturized techniques, are increasingly important in chemical research to reduce environmental impact. stmjournals.com

Microfluidics and Lab-on-a-Chip: These technologies allow for real-time, portable, and high-throughput analysis, which could be beneficial for the rapid screening and characterization of this compound and its derivatives. stmjournals.com

Synthetic Biology: This interdisciplinary field combines biology, chemistry, and engineering to design and construct new biological systems or modify existing ones. researchgate.net It could be employed to produce this compound or its precursors in engineered microorganisms. nih.gov

Emerging TechnologyPotential Application in this compound Research
Machine Learning - Predict potential biological targets and off-target effects- Optimize synthetic pathways
Advanced Mass Spectrometry - Elucidate the structure of unknown metabolites- Quantify the compound in complex biological samples
CRISPR-based Screening - Identify genes that modulate cellular sensitivity to the compound
Organ-on-a-chip Models - Assess the compound's efficacy and toxicity in human-relevant systems

The study of novel chemical compounds, including this compound, has implications that extend beyond the characterization of a single molecule.

Probing Biological Pathways: Novel bioactive compounds are invaluable tools for dissecting complex biological processes. researchgate.net Depending on its mechanism of action, this compound could serve as a chemical probe to study specific cellular pathways, potentially uncovering new biology.

Development of New Therapeutic Agents: The ultimate goal of much of this research is the development of new drugs. frontiersin.org The discovery and characterization of new bioactive compounds are essential for identifying leads for future functional products. mdpi.com The unique chemical scaffolds of natural products, for instance, provide a rich source of inspiration for drug design. researchgate.net

Advancement of Chemical Synthesis: The challenge of synthesizing a novel and potentially complex molecule like this compound can drive innovation in synthetic organic chemistry. sciencedaily.com Recently, the invention of a stable nickel complex has opened new pathways for creating previously impossible organic chemical reactions, which could accelerate the drug-making process. sciencedaily.com

Expansion of Chemical Space: The exploration of uncharacterized molecules contributes to the expansion of known chemical space. researchgate.net This is crucial for finding new drugs for challenging targets that are emerging from frontier areas of biological research. researchgate.net

Q & A

Q. What statistical methods are robust for analyzing dose-response relationships?

  • Apply nonlinear regression models (e.g., Hill equation ) to calculate EC₅₀ values. Use ANOVA with post-hoc tests to compare treatment groups and account for multiple comparisons . Report confidence intervals and effect sizes to enhance transparency .

Data Management & Compliance

Q. How to request proprietary data on this compound from academic collaborators?

  • Submit formal requests with a research proposal outlining objectives, methodology, and intended outcomes (e.g., publication). Include a support letter from your institution and adhere to data-sharing agreements .

Q. What criteria distinguish high-quality vs. unreliable sources in this compound research?

  • Prioritize peer-reviewed journals with impact factors >3.0 and avoid non-peer-reviewed platforms (e.g., blogs). Cross-check claims against primary literature and verify compound identity via CAS registry numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.